5-Fluoro-2-hydrazinylpyrimidin-4-amine
CAS No.: 925192-06-9
Cat. No.: VC2376466
Molecular Formula: C4H6FN5
Molecular Weight: 143.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 925192-06-9 |
|---|---|
| Molecular Formula | C4H6FN5 |
| Molecular Weight | 143.12 g/mol |
| IUPAC Name | 5-fluoro-2-hydrazinylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C4H6FN5/c5-2-1-8-4(10-7)9-3(2)6/h1H,7H2,(H3,6,8,9,10) |
| Standard InChI Key | CMEFKTADURQXGN-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NC(=N1)NN)N)F |
| Canonical SMILES | C1=C(C(=NC(=N1)NN)N)F |
Introduction
5-Fluoro-2-hydrazinylpyrimidin-4-amine is a chemical compound with the CAS number 925192-06-9. It belongs to the pyrimidine class, which is a group of heterocyclic aromatic organic compounds, similar to benzene and pyridine but with nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are crucial components of nucleic acids (DNA and RNA), and their derivatives are often used in pharmaceuticals and as intermediates in organic synthesis.
Synthesis and Applications
The synthesis of 5-Fluoro-2-hydrazinylpyrimidin-4-amine typically involves the modification of pyrimidine rings through various chemical reactions. The presence of a hydrazine group makes it a versatile intermediate for further reactions, such as forming hydrazones or participating in condensation reactions to create more complex molecules.
Potential Applications
-
Pharmaceutical Intermediates: Pyrimidine derivatives are often used in the synthesis of drugs due to their biological activity.
-
Organic Synthesis: The hydrazine group can be used to form new bonds with carbonyl compounds or other functional groups.
Storage and Handling
-
Storage: Typically stored in a cool, dry place away from light.
-
Handling: Requires proper protective equipment due to potential hazards.
Biological Activity
-
Anticancer Potential: Some pyrimidine derivatives have shown promise in inhibiting cancer cell growth.
-
Drug Design: The compound's structure can be modified to improve drug-like properties, such as solubility and bioavailability.
Availability and Purchase
5-Fluoro-2-hydrazinylpyrimidin-4-amine is available from chemical suppliers like Proactive Molecular Research and Ambeed. The product is typically sold with a purity of 98% and in quantities such as 10g. Prices and availability may vary depending on the supplier and location.
Suppliers
| Supplier | Product Details |
|---|---|
| Proactive Molecular Research | CAS: 925192-06-9, Purity: 98%, Quantity: 10g |
| Ambeed | Requires login for pricing and availability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume